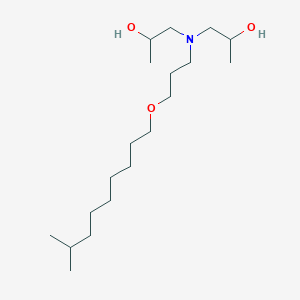
2-Propanol, 1,1'-((3-(isodecyloxy)propyl)imino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- is a chemical compound with a complex structure that includes a propanol backbone and an imino group linked to an isodecyloxypropyl chain
Méthodes De Préparation
The synthesis of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor. The process includes the following steps :
- Adding N,N-dimethyl-1,3-propylenediamine to a high-pressure reactor.
- Filling the reactor with nitrogen to replace the air and maintain a pressure of 0.1-1.0 MPa.
- Raising the temperature to 60-80°C while continuously stirring.
- Pumping propylene oxide into the reactor over 1-5 hours.
- Increasing the temperature to 80-100°C and maintaining it for 1-5 hours.
- Reducing the temperature to normal and releasing the pressure.
- Discharging and rectifying the product to obtain the final compound.
Analyse Des Réactions Chimiques
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- has several scientific research applications :
Chemistry: Used as a blowing catalyst for low-density polyurethane foams.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of various industrial materials and chemicals.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- can be compared with other similar compounds, such as :
- 1,1’-((3-(dimethylamino)propyl)imino)bis-2-propanol
- 1,1’-((3-(naphthalen-1-yloxy)propan-2-ol)imino)bis-2-propanol
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- lies in its isodecyloxypropyl chain, which imparts distinct chemical and physical characteristics.
Propriétés
Numéro CAS |
71686-26-5 |
|---|---|
Formule moléculaire |
C19H41NO3 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
1-[2-hydroxypropyl-[3-(8-methylnonoxy)propyl]amino]propan-2-ol |
InChI |
InChI=1S/C19H41NO3/c1-17(2)11-8-6-5-7-9-13-23-14-10-12-20(15-18(3)21)16-19(4)22/h17-19,21-22H,5-16H2,1-4H3 |
Clé InChI |
UDRSJJUQIYESII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOCCCN(CC(C)O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


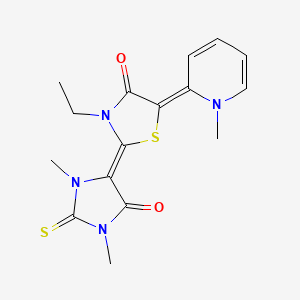
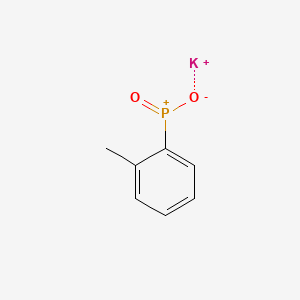
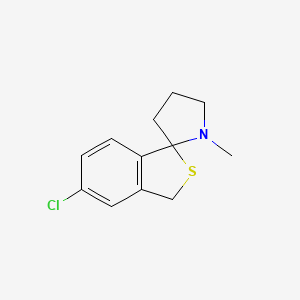




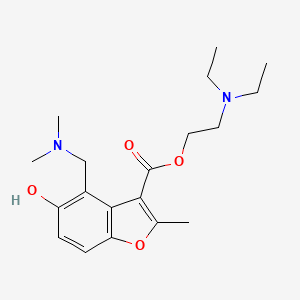


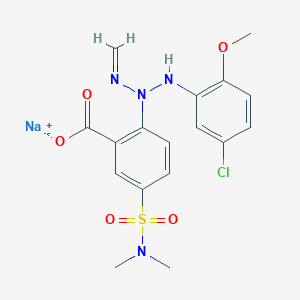
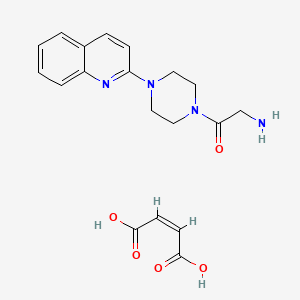

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
